CP 376395

概要

説明

CP-376395は、コルチコトロピン放出因子受容体1(CRF1受容体)の強力かつ選択的な脳透過性拮抗薬です。 この受容体は、クラスB Gタンパク質共役受容体に属し、恐怖やストレスに対する行動および内分泌反応を仲介する上で重要な役割を果たします 。 CP-376395は、骨粗鬆症、糖尿病、うつ病、片頭痛、不安などの状態の治療における潜在的な治療用途について研究されてきました .

準備方法

CP-376395の合成は、コア構造の調製から始まり、目的の選択性と効力を達成するための官能基修飾が行われた、いくつかのステップを伴います。合成経路には、一般的に以下が含まれます。

ステップ1: ピリジンアミンコアの形成。

ステップ2: エチルプロピル基の導入。

ステップ3: ジメチルおよびトリメチルフェノキシ基の付加。

反応条件には、多くの場合、反応を促進するためにジメチルスルホキシド(DMSO)などの溶媒と触媒の使用が含まれます。 工業生産方法は、収率と純度を高めるためにこれらのステップの最適化を含む場合があります .

化学反応の分析

Chemical Profile and Structural Features

Molecular Formula : C₂₁H₃₀N₂O·HCl

Molecular Weight : 362.94 g/mol

Key Structural Features :

-

Allosteric Binding Site : CP-376395 interacts with CRF1R at an allosteric site, preventing receptor activation by CRF .

-

Pharmacophoric Groups :

Key Residues and Interactions

-

Asn283 (5.50) : Forms a hydrogen bond with the nitrogen atom of CP-376395, critical for ligand stabilization .

-

TM7 (Transmembrane Helix 7) : Forms a V-shaped pocket with Gly356 (7.50), contributing to steric interactions .

-

Steric Hindrance : Residues Leu323 (6.49) and Met206 (3.47) interact with the antagonist during binding .

Docking and Stability

Molecular dynamics (MD) simulations and docking studies reveal that CP-376395 adopts an allosteric binding mode , similar to other CRF1R antagonists like antalarmin and pexacerfont . The ligand stabilizes the receptor by preventing conformational changes required for CRF binding .

Unbinding Pathways and Energy Barriers

RAMD Simulations identified three escape pathways (PW1, PW2, PW3) for CP-376395 from the CRF1R binding pocket. PW3 was determined as the most likely pathway via adaptive biasing force (ABF) calculations .

Energy Profile of PW3 Pathway :

| Reaction Coordinate | Key Residues Involved | Energy Barrier Contribution |

|---|---|---|

| First Barrier | Leu323 (6.49), Asn283 (5.50), Met206 (3.47) | Steric hindrance |

| Second Barrier | His199 (3.40), Gln355 (7.49) | Hydrogen bonding |

The free energy landscape shows two distinct barriers, with the second barrier being higher due to hydrogen bonding interactions .

Thermostabilization and Conformational Dynamics

Mutational screening in the presence of CP-376395 identified a thermostabilized CRF1R construct with twelve point mutations, enabling structural studies (e.g., X-ray crystallography) . MD simulations revealed that CP-376395 stabilizes receptor conformations by anchoring key residues (e.g., Asn283) and reducing pocket flexibility .

Implications for Drug Design

The structural insights from CP-376395’s interactions with CRF1R have guided the development of analogs like compound 8c, emphasizing the importance of:

科学的研究の応用

Mechanism of Action and Binding Dynamics

CP-376395 interacts specifically with CRF1R, exhibiting a high selectivity that is crucial for its potential therapeutic effects. Research has demonstrated that CP-376395 binds to the receptor's antagonist binding pocket, with molecular dynamics simulations revealing its escape pathways from this binding site. The analysis identified three potential escape pathways (PW1, PW2, PW3), with PW3 being the most likely route for the compound to dissociate from CRF1R .

Binding Dynamics Table

| Pathway | Description | Energy Barriers |

|---|---|---|

| PW1 | Initial escape route identified | Low |

| PW2 | Secondary pathway with moderate steric hindrance | Moderate |

| PW3 | Most probable escape route with two energy barriers | High |

Anxiety and Depression Treatment

CP-376395 has been investigated for its role in modulating anxiety and depressive disorders. By antagonizing CRF1R, it may help mitigate the physiological responses associated with stress and anxiety. Studies have shown that the blockade of CRF1 receptors can lead to reduced anxiety-like behaviors in animal models, suggesting its potential as a treatment for anxiety disorders .

Neuropharmacological Studies

In neuropharmacological contexts, CP-376395 has been utilized to explore the effects of CRF signaling on various behavioral paradigms. For instance, research indicates that CRF1R antagonism can influence food intake and fluid consumption, demonstrating its broader implications in metabolic regulation and addiction behaviors .

Structural Insights and Selectivity

The selectivity of CP-376395 towards CRF1R over CRF2R is notable, with studies indicating a 1000-fold lower affinity for CRF2R . This selectivity is attributed to specific interactions between CP-376395 and key residues in the binding pocket of CRF1R. The trimethyl-mesitylene motif on CP-376395 engages in π-π stacking interactions with residues like Phe313 in CRF1R, which are not present in CRF2R .

Case Studies and Experimental Findings

Several case studies highlight the efficacy of CP-376395 in various experimental settings:

- Study on Anxiety Models : In a study involving rodent models of anxiety, administration of CP-376395 resulted in significant reductions in anxiety-like behaviors when compared to control groups .

- Food Intake Regulation : Another study examined the effects of CP-376395 on food intake regulation in mice. The results indicated that blocking CRF1 receptors could lead to decreased fluid intake without affecting overall food consumption, suggesting a specific role for CRF signaling in fluid regulation .

作用機序

CP-376395は、CRF1受容体に結合することでその効果を発揮し、それによって受容体とその天然リガンドであるコルチコトロピン放出因子の相互作用を阻害します。この阻害は、ストレスや不安反応を媒介する下流のシグナル伝達経路の活性化を防ぎます。 含まれる分子標的には、ストレスホルモンの放出を調節するさまざまな細胞内シグナル伝達分子と経路が含まれます .

6. 類似の化合物との比較

CP-376395は、CRF1受容体に対する高い選択性と効力においてユニークです。類似の化合物には以下が含まれます。

CP-154526: 類似の特性を持つ別のCRF1受容体拮抗薬ですが、化学構造が異なります。

CP-547632: 異なる標的を持つ化合物ですが、同様の治療用途があります。

CP-640186: 異なる薬理学的特性を持つ別のCRF1受容体拮抗薬。

CP-376395のユニークさは、脳への浸透能力とCRF1受容体に対する高い選択性であり、研究および潜在的な治療用途のための貴重なツールとなっています .

類似化合物との比較

CP-376395 is unique in its high selectivity and potency for the CRF1 receptor. Similar compounds include:

CP-154526: Another CRF1 receptor antagonist with similar properties but different chemical structure.

CP-547632: A compound with a different target but similar therapeutic applications.

CP-640186: Another CRF1 receptor antagonist with distinct pharmacological properties.

The uniqueness of CP-376395 lies in its ability to penetrate the brain and its high selectivity for the CRF1 receptor, making it a valuable tool for research and potential therapeutic applications .

生物活性

CP 376395 is a potent and selective antagonist of the corticotropin-releasing factor 1 (CRF1) receptor, which is part of the class B G-protein-coupled receptors (GPCRs). This compound has garnered attention for its potential therapeutic applications in various conditions such as anxiety, depression, and stress-related disorders. This article delves into the biological activity of this compound, highlighting its mechanism of action, pharmacodynamics, and relevant research findings.

This compound functions primarily as a negative allosteric modulator of the CRF1 receptor. It exhibits high selectivity towards CRF1 over CRF2 receptors, with binding affinities characterized by Ki values of 12 nM for CRF1 and greater than 10,000 nM for CRF2 . The compound binds to an allosteric site on the receptor, which influences receptor conformation and function without directly competing with endogenous ligands.

Binding Dynamics

Molecular dynamics simulations have provided insights into the binding dynamics of this compound within the CRF1 receptor. Studies indicate that key residues such as Asn283 and Met206 play significant roles in stabilizing the antagonist within the binding pocket. The escape pathways for this compound from this pocket have been categorized into three potential pathways (PW1, PW2, PW3), with PW3 identified as the most likely escape route .

Pharmacological Profile

This compound has demonstrated efficacy in attenuating CRF-induced activation of the hypothalamic-pituitary-adrenal (HPA) axis in vivo following intravenous administration. Its oral bioavailability further enhances its potential as a therapeutic agent . The compound's ability to penetrate the blood-brain barrier makes it particularly relevant for neuropsychiatric applications.

In Vivo Studies

In animal models, this compound has shown promise in reducing anxiety-like behaviors and modulating stress responses. For example, experiments have indicated that administration of this compound can significantly decrease behavioral responses to stressors .

Table: Key Research Findings on this compound

| Study | Findings |

|---|---|

| Tran et al. (2014) | Demonstrated that this compound modulates anxiety and pain processing via CRF receptor mechanisms. |

| Kean et al. (2015) | Investigated conformational changes in CRF receptors induced by antagonists like this compound. |

| Boyson et al. (2014) | Explored interactions between social stress and dopaminergic systems influenced by this compound. |

These studies collectively underscore the multifaceted role of this compound in modulating neurobiological pathways associated with stress and anxiety.

特性

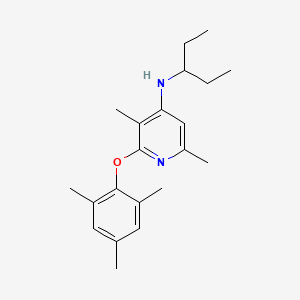

IUPAC Name |

3,6-dimethyl-N-pentan-3-yl-2-(2,4,6-trimethylphenoxy)pyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N2O/c1-8-18(9-2)23-19-12-16(6)22-21(17(19)7)24-20-14(4)10-13(3)11-15(20)5/h10-12,18H,8-9H2,1-7H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIZBSVDBNLAVAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)NC1=C(C(=NC(=C1)C)OC2=C(C=C(C=C2C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0047298 | |

| Record name | 3,6-dimethyl-N-(pentan-3-yl)-2-(2,4,6-trimethylphenoxy)pyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175140-00-8 | |

| Record name | CP-376395 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0175140008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6-dimethyl-N-(pentan-3-yl)-2-(2,4,6-trimethylphenoxy)pyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CP-376395 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5113G7FP34 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。